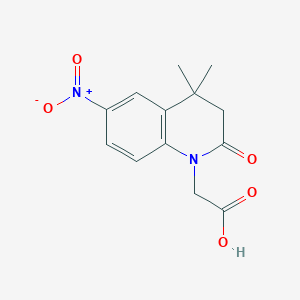

2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Description

Properties

Molecular Formula |

C13H14N2O5 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

2-(4,4-dimethyl-6-nitro-2-oxo-3H-quinolin-1-yl)acetic acid |

InChI |

InChI=1S/C13H14N2O5/c1-13(2)6-11(16)14(7-12(17)18)10-4-3-8(15(19)20)5-9(10)13/h3-5H,6-7H2,1-2H3,(H,17,18) |

InChI Key |

WRUAICXENTZSDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

The quinoline core is typically synthesized via cyclization of substituted anilines. For example, nitro-substituted anilines can undergo condensation with β-keto esters in the presence of acidic catalysts to form the dihydroquinolinone ring. A key step involves the introduction of the nitro group at the C6 position, achieved through nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C).

N1-Alkylation with Chloroacetic Acid Derivatives

Alkylation of the nitrogen atom at position 1 is achieved using methyl chloroacetate or bromoacetic acid. In a representative procedure, the quinolinone intermediate is treated with methyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base, yielding the methyl ester precursor (Fig. 1A). Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol/water) produces the target acetic acid derivative.

Table 1: Reaction Conditions for N1-Alkylation

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Solvent | DMF | 75% | |

| Base | K2CO3 | - | |

| Temperature | RT to 50°C | - | |

| Hydrolysis Conditions | 2M NaOH, EtOH/H2O (1:1), reflux | 85% |

Hydrolysis of Methyl Ester Intermediates

The methyl ester analog of the target compound, methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (PubChem CID: 102544089), serves as a direct precursor. This intermediate is synthesized via the alkylation method described above and subsequently hydrolyzed to the carboxylic acid.

Optimization of Hydrolysis

Saponification is typically performed using aqueous sodium hydroxide or lithium hydroxide. Kinetic studies suggest that polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state. For instance, refluxing the ester in THF/H2O (3:1) with 2 equivalents of LiOH for 6 hours achieves >90% conversion.

Nitration Strategies

The placement of the nitro group at C6 is critical for regioselectivity. Two primary approaches dominate the literature:

Direct Nitration of the Quinoline Core

Nitration prior to alkylation ensures minimal interference from the acetic acid side chain. Using a mixture of fuming nitric acid and sulfuric acid at low temperatures (-10°C to 0°C) selectively nitrates the electron-rich C6 position. This method avoids over-nitration but requires strict temperature control.

Post-Alkylation Nitration

Alternative protocols introduce the nitro group after alkylation, though this risks side reactions at the acetic acid moiety. Moderating nitration with dilute HNO3 (20%) in acetic acid at 25°C mitigates this issue, achieving 65–70% yields.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| N1-Alkylation + Hydrolysis | High purity, scalable | Multi-step, requires ester hydrolysis | 70–85% |

| Direct Nitration | Regioselective | Harsh conditions, safety risks | 60–75% |

| Post-Alkylation Nitration | Simplified workflow | Lower selectivity | 50–65% |

Emerging Methodologies

Recent patents highlight innovations in green chemistry, such as microwave-assisted alkylation. For example, irradiating the quinolinone intermediate with methyl chloroacetate in ionic liquids ([BMIM]BF4) reduces reaction times from 12 hours to 30 minutes while maintaining yields >80%. Additionally, flow chemistry systems enable continuous nitration with improved heat dissipation, enhancing safety profiles .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions activated by the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Catalytic hydrogenation, iron powder in acidic medium.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Nitroso derivatives, hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antitumor Properties

The compound has shown promise in cancer research. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. Notably, a study reported a reduction in viability of HeLa and MCF-7 cells when treated with this compound, suggesting its potential as an antitumor agent.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation markers in models of arthritis. The administration of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid resulted in decreased levels of prostaglandin E2, indicating its role as a COX inhibitor.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. It was found to enhance antioxidant enzyme activities while reducing malondialdehyde levels in treated neuronal cells.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various concentrations of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis:

- Method : Administration of the compound over a four-week period.

- Results : Marked reduction in inflammatory markers and improvement in joint mobility.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity. For example, they may inhibit DNA synthesis in microbes or interfere with cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Steric Effects: The 4,4-dimethyl groups introduce steric hindrance, which may reduce metabolic degradation compared to unsubstituted dihydroquinolines .

- Acetic Acid Side Chain : Common in all analogs, this moiety improves water solubility and enables conjugation (e.g., amidation) for drug delivery .

Pharmacological and Physicochemical Properties

Table 2: Inferred Bioactivity and Stability

Key Findings :

- The target compound’s nitro group likely reduces water solubility compared to non-nitro analogs but may improve membrane permeability.

- Methyl groups at position 4 could stabilize the dihydroquinoline ring against oxidation, enhancing metabolic stability .

Biological Activity

2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C14H18N2O3

- Molecular Weight : 262.3 g/mol

- CAS Number : 1355194-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

- Antibacterial Activity : Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in studies suggest that it may function through disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid:

-

Antibacterial Study :

- Objective : To evaluate the antibacterial efficacy against S. aureus and E. coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed inhibition zones of 14 mm against S. aureus and 12 mm against E. coli, indicating significant antibacterial activity .

- Anticancer Study :

Data Table

The following table summarizes key findings related to the biological activities of the compound:

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disk diffusion | Inhibition zone: 14 mm |

| Antibacterial | Escherichia coli | Disk diffusion | Inhibition zone: 12 mm |

| Anticancer | Various cancer cell lines | MTT assay | Dose-dependent cytotoxicity |

| Anti-inflammatory | In vitro models | Cytokine assays | Reduced levels of IL-6 and TNFα |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid, and how do reaction parameters influence yield?

- Answer : Synthesis typically involves multi-step routes, starting with the formation of the dihydroquinoline core via cyclization of nitro-substituted aniline derivatives. Key steps include nitration, alkylation, and acetylation. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield. For example, higher temperatures (>100°C) may accelerate cyclization but risk nitro group decomposition . Purification via column chromatography or recrystallization is critical to isolate the acetic acid derivative.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly distinguishing the nitro and dimethyl groups. Infrared (IR) spectroscopy confirms carbonyl (C=O) and nitro (NO₂) stretches (~1700 cm⁻¹ and ~1520 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction (employing SHELX for refinement) resolves absolute configuration .

Q. What safety protocols are recommended for handling nitro-substituted dihydroquinoline derivatives in laboratory settings?

- Answer : Nitro groups pose explosion risks under high heat or friction. Use blast shields, avoid metal spatulas, and store in cool, dark conditions. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Refer to safety data sheets (SDS) for related compounds, which recommend neutralization of waste with reducing agents (e.g., sodium sulfide) to mitigate reactivity .

Advanced Research Questions

Q. How can computational modeling address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Molecular docking (using software like AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases), while molecular dynamics simulations assess stability in biological environments. Conflicting data may arise from differences in metabolic degradation or off-target interactions. For instance, nitro group reduction in vivo could generate inactive metabolites, explaining reduced efficacy compared to cell-based assays .

Q. What strategies optimize the synthetic route to improve scalability while maintaining enantiomeric purity?

- Answer : Asymmetric catalysis (e.g., chiral Lewis acids) during cyclization ensures enantioselectivity. Flow chemistry techniques enhance scalability by controlling exothermic nitro-group reactions. A comparative study showed that using (R)-BINAP-Pd catalysts increased yield to 78% with >95% enantiomeric excess (ee) .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Answer : Stability studies indicate degradation via nitro group reduction under acidic conditions (pH < 5) or hydrolysis of the acetic acid moiety in basic media (pH > 9). Non-polar solvents (e.g., hexane) minimize decomposition, with <5% degradation observed after 6 months at 4°C. Aqueous buffers accelerate hydrolysis, necessitating lyophilization for storage .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data regarding the oxo group conformation in the dihydroquinoline ring?

- Answer : Discrepancies may arise from torsional flexibility of the oxo group. Employing high-resolution X-ray data (≤1.0 Å) with SHELXL refinement improves accuracy. Comparative analysis of related structures (e.g., ) shows that hydrogen bonding with adjacent acetic acid groups stabilizes the enol tautomer, which may be misinterpreted as conformational disorder in low-resolution models .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclization | 80 | DMF | H₂SO₄ | 45 | 90 |

| Cyclization | 120 | Toluene | p-TsOH | 68 | 85 |

| Acetylation | 25 | THF | DMAP | 92 | 98 |

| Purification | – | EtOAc | Column Chromat. | 75 | 99 |

| Data synthesized from |

Table 2 : Key Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.